molecular formula C11H7N3O2 B1198853 3-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine

3-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine

Cat. No. B1198853
M. Wt: 213.19 g/mol
InChI Key: WNMZRKCSRYCUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furanyl)-3-(3-pyridinyl)-1,2,4-oxadiazole is a member of pyridines.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

The compound 3-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine is involved in the synthesis of various heterocyclic compounds. It is used as a precursor for N-alkylated products through reactions with halo compounds. This compound's derivatives include 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives, showcasing a wide range of chemical versatility. This versatility is highlighted by its use in creating sugar hydrazones and oxadiazoline derivatives through reactions with monosaccharide aldoses and acetic anhydride, respectively (El-Essawy & Rady, 2011).

Biological and Pharmaceutical Applications

The structural characteristics of the 3-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine, specifically the 1,2,4-oxadiazole component, contribute significantly to its biological and pharmacological importance. Oxadiazoles possess a range of biological effects due to their structural features. Derivatives of this compound have demonstrated a variety of biological activities, such as analgesic, anti-inflammatory, antimicrobial, anti-HIV, antimalarial, and antifungal properties. Beyond medicinal applications, these derivatives find utility in photosensitizers, liquid crystals, and organic light-emitting diodes (OLEDs). The synthesis and assembly of these derivatives involve methods such as dehydrative cyclization of diacylhydrazides using strong acidic reagents (Abbasi et al., 2018).

properties

Product Name

3-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

5-(furan-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C11H7N3O2/c1-3-8(7-12-5-1)10-13-11(16-14-10)9-4-2-6-15-9/h1-7H

InChI Key

WNMZRKCSRYCUFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Furan-2-carboxylic acid (0.8 g; 7 mmol) in 15 ml of dichloromethane was cooled to 0° C., and 0.76 g of 1,3-dicyclohexylcarbodimide (4 mmol) was added slowly. The reaction mixture was stirred at 0-5° C. for 2 hours and filtered. The filtrate was evaporated, the residue was dissolved in 15 ml of pyridine and added 0.43 g of N-hydroxy-nicotinamidine (3.2 mmol). The reaction mixture was heated at reflux until the reaction was finished (measured by TLC), then cooled to room temperature and poured into 100 ml of water. The precipitate was isolated by filtration and dried under vacuum. The product was isolated by column chromatography. Yield 0.23 g (15%). Mp. 110-114° C.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
0.43 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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